2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole
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Overview
Description
2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole is a heterocyclic compound containing iodine, methoxymethyl, and thiadiazole groups
Preparation Methods
The synthesis of 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole typically involves the iodination of a suitable precursor. One common method involves the reaction of 5-(methoxymethyl)-1,3,4-thiadiazole with iodine in the presence of an oxidizing agent. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the iodine atom at the desired position on the thiadiazole ring.
Chemical Reactions Analysis
2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxymethyl group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The thiadiazole ring can be reduced to form dihydrothiadiazole derivatives.
Common reagents used in these reactions include nucleophiles like amines and thiols for substitution, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is being investigated for its potential use in drug development, particularly for its antimicrobial and anticancer properties.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-Iodo-5-(methoxymethyl)-1,3,4-thiadiazole can be compared with other similar compounds, such as:
2-Iodo-5-methoxyphenol: This compound also contains an iodine atom and a methoxy group but differs in its core structure.
2-Iodo-5-methylthiophene: This compound has a similar iodine substitution but features a thiophene ring instead of a thiadiazole ring.
The uniqueness of this compound lies in its specific combination of functional groups and the thiadiazole ring, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-iodo-5-(methoxymethyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN2OS/c1-8-2-3-6-7-4(5)9-3/h2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXENKLRLORYFTQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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